4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
4-[(2,4,5-trifluorophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-7-3-9(13)8(12)2-5(7)1-6-4-16-10(15)14-6/h2-3,6H,1,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVBMTUOKYPPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC(=C(C=C2F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one is an oxazolidinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and various biological effects through a review of relevant literature and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- CAS Number : 1699457-95-8
- Molecular Weight : 217.14 g/mol
The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, potentially influencing the compound's activity against various biological targets.
Anticancer Properties
Research indicates that oxazolidinone derivatives exhibit promising anticancer activity. A study synthesized various derivatives and evaluated their cytotoxicity against human cancer cell lines. Notably, certain compounds demonstrated significant activity against HL60 promyelocytic leukemia cells with IC values ranging from 4 to 18 μM. Additionally, these compounds showed low toxicity towards normal peripheral blood mononuclear cells (PBMC), indicating a selective action against cancer cells .
The mechanism of action for oxazolidinones typically involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit. This action is crucial for their antibacterial properties. However, studies have also suggested that modifications in the oxazolidinone structure can lead to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study highlighted how minor changes in the molecular structure can significantly affect biological activity. For instance, specific substitutions on the oxazolidinone ring were shown to increase permeability and reduce efflux in Gram-negative bacteria . This information is vital for designing more effective derivatives.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. It has shown activity against various bacterial strains by disrupting protein synthesis. The compound's ability to overcome efflux mechanisms in resistant strains makes it a candidate for further development .
Study 1: Cytotoxicity Evaluation
A recent study investigated the cytotoxic effects of several oxazolidinone derivatives on HL60 leukemia cells. The results indicated that certain derivatives had an IC below 10 μM, demonstrating strong pro-apoptotic effects without significantly affecting normal lymphocyte proliferation . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxazolidinones against resistant bacterial strains. The study found that specific modifications increased effectiveness against both wild-type and mutant strains of E. coli and A. baumannii, suggesting that structural optimization could lead to broad-spectrum antibiotics .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Fluorine vs. Chlorine : Fluorinated substituents (e.g., trifluorophenyl, fluorophenyl) enhance metabolic stability and bioavailability compared to chlorinated analogs .
- Phenyl vs. Alkyl Chains : Bulky substituents like phenyl or trifluoromethyl groups improve target binding affinity but may reduce solubility .
Synthetic Relevance :
- The target compound is synthesized via a streamlined one-pot method, whereas analogs like 3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one may require multi-step protocols due to steric hindrance from the trifluoromethyl group .
Pharmacological and Industrial Relevance
- This compound : Critical in Sitagliptin quality control, ensuring compliance with regulatory standards for impurities .
- 3-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one : Used in agrochemicals due to its resistance to enzymatic degradation .
Notes
Data Limitations: Molecular formulas and weights for some compounds (e.g., 3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one) are inferred due to incomplete evidence .
Structural-Activity Relationships : Fluorine substitution patterns significantly influence pharmacokinetics, as seen in the target compound’s role versus 3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one .
Synthetic Challenges : The one-pot synthesis of the target compound contrasts with the multi-step routes required for analogs with complex substituents .
Preparation Methods
Condensation and Rearrangement Route
A notable method involves the condensation of suitable precursors bearing the 2,4,5-trifluorophenyl moiety with oxazolidinone ring-forming reagents:
- The synthesis of (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl)oxazolidin-2-one has been reported, involving condensation reactions followed by rearrangement steps.
- The reaction of acetone with this intermediate leads to the formation of a fused oxazine-oxazole ring system, demonstrating the reactivity of the trifluorophenyl-substituted oxazolidinone.
- Structural confirmation was achieved via X-ray crystallography, indicating precise control over stereochemistry and ring formation.
This approach highlights the utility of protective groups (e.g., tert-butyldimethylsilyl) and controlled condensation to achieve the target trifluorophenyl-substituted oxazolidinone.
One-Pot Synthesis from Epoxides and Chlorosulfonyl Isocyanate
- A regioselective one-pot synthesis involves reacting epoxides with chlorosulfonyl isocyanate (CSI), yielding oxazolidinones with retention of stereochemistry.
- For example, styrene oxide derivatives yield 4-phenyloxazolidin-2-one efficiently, suggesting that epoxides derived from trifluorophenyl-substituted precursors could be similarly converted.
Comparative Data Table of Preparation Conditions and Yields
Research Findings and Notes
- The trifluorophenyl substitution at the 4-position of oxazolidinone affects both the electronic properties and steric environment, influencing ring closure efficiency and reaction selectivity.
- Protective groups such as tert-butyldimethylsilyl facilitate selective transformations and improve yields by preventing side reactions during condensation.
- Carbodiimide coupling is a versatile and mild method suitable for scale-up and diverse substituents, including fluorinated aromatics.
- One-pot CSI-epoxide methods offer regio- and stereoselectivity, potentially useful for preparing fluorinated oxazolidinones if suitable epoxide precursors are available.
- Microwave-assisted synthesis provides an environmentally friendly and rapid alternative, though specific application to trifluorophenyl derivatives requires further exploration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one?
- Methodological Answer : The compound can be synthesized via Pd/C-catalyzed hydrogenation of intermediates, such as (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl)oxazolidin-2-one. Condensation and rearrangement reactions with acetone under controlled conditions (e.g., inert atmosphere, 40–60°C) yield oxazolidinone derivatives. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. Which analytical techniques are essential for characterizing fluorinated oxazolidinones?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and fluorine positions.
- Mass Spectrometry (HRMS) : For molecular weight and fragmentation pattern validation.
- X-ray Crystallography : To resolve stereochemical ambiguities and confirm crystal packing effects, as demonstrated for fluorinated oxazolidinone analogs .
Q. How do fluorinated substituents influence the reactivity of oxazolidinone derivatives?
- Methodological Answer : The electron-withdrawing nature of fluorine atoms (2,4,5-trifluorophenyl group) enhances electrophilicity at the oxazolidinone carbonyl, facilitating nucleophilic additions. Fluorine’s steric effects also modulate reaction kinetics in hydrogenation or cyclization steps. Comparative studies with non-fluorinated analogs are recommended to isolate electronic vs. steric contributions .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in oxazolidinone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of absolute configuration. For fluorinated oxazolidinones, heavy atoms (e.g., fluorine) improve data resolution. Protocols include:
- Growing crystals via slow evaporation (e.g., dichloromethane/hexane mixtures).
- Using synchrotron radiation for high-resolution data collection, especially for low-symmetry crystals.
- Refinement with software like SHELXL to model fluorine positions accurately, as applied in fluorinated oxazolidinone structural studies .
Q. What mechanistic pathways explain fused-ring formation in oxazolidinone derivatives?
- Methodological Answer : Hemiaminal intermediates are key. For example, condensation of oxazolidinones with ketones (e.g., acetone) under acidic conditions forms a hemiaminal, which undergoes intramolecular cyclization to yield fused oxazine-oxazole rings. Isotopic labeling (e.g., ¹⁸O tracing) and DFT calculations can validate proposed mechanisms .
Q. How can conflicting spectral data for fluorinated oxazolidinones be resolved?
- Methodological Answer : Contradictions in NMR or MS data often arise from dynamic processes (e.g., ring puckering) or polymorphism. Strategies include:
- Variable-temperature NMR to detect conformational exchange.
- Parallel crystallization trials to isolate polymorphs for separate analysis.
- Computational modeling (e.g., Gaussian09) to simulate spectra and compare with experimental data .
Q. What strategies optimize enantioselective synthesis of chiral oxazolidinones?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. For fluorinated analogs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
